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molecular formula C11H14N2O B185921 1-(4-Aminophenyl)piperidin-4-one CAS No. 170011-70-8

1-(4-Aminophenyl)piperidin-4-one

Cat. No. B185921
M. Wt: 190.24 g/mol
InChI Key: MBVAZGKHRAOOJA-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

A solution of 1-(4-nitro-phenyl)-piperidin-4-one (150 mg, 0.68 mmol) was dissolved in methanol (4 ml) and hydrogenated over 10% Pd/C (20 mg) at atmospheric pressure until no further gas uptake was observed. The reaction mixture was then filtered over celite and concentrated to yield the crude compound, which was purified by column chromatography using ethyl acetate/hexane (3:2) to give 1-(4-aminophenyl)-piperidin-4-one (75 mg, 57%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:11][CH2:12][C:13](=[O:16])[CH2:14][CH2:15]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield the crude compound, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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